molecular formula C12H10ClN3O B1279934 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde CAS No. 59311-82-9

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

Cat. No. B1279934
CAS RN: 59311-82-9
M. Wt: 247.68 g/mol
InChI Key: NINSSJVSRWWSNV-UHFFFAOYSA-N
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Description

The compound “4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzylamino group, a chlorine atom, and an aldehyde group . Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the aldehyde group could make it reactive towards nucleophiles and reducing agents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

  • Derivatives of Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine : It has been found that 4,6-dichloropyrimidine-5-carbaldehyde, when reacted with hydrochlorides of glycine esters in the presence of triethylamine, leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These compounds have been synthesized and characterized, indicating their potential as intermediates for further chemical transformations (Zinchenko et al., 2018).

  • Recyclization Reactions of Pyrimidinium Salts : The study demonstrates the formation of various pyrimidine derivatives through recyclization reactions, providing a pathway for the synthesis of complex pyrimidine structures that could serve as key intermediates in the development of new chemical entities with potential biological activities (Vardanyan et al., 2011).

  • Antimicrobial Activity of Pyrimidine Derivatives : Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as antimicrobial agents, showcasing the potential pharmaceutical applications of compounds derived from pyrimidine scaffolds (Abu-Melha, 2014).

Novel Chemical Transformations

  • Synthesis of Condensed Azines : The interaction between 4,6-dichloropyrimidine-5-carbaldehyde and various amines has led to the synthesis of condensed azines, indicating the utility of this compound in constructing complex nitrogen-containing heterocycles (Bakulina et al., 2014).

  • Synthesis of Iminopyrido[2,3-d]pyrimidines : This research outlines the preparation of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, a class of compounds with potential for further development into bioactive molecules (Zinchenko et al., 2017).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and risk of harm .

Future Directions

The study of novel pyrimidine derivatives is an active area of research in medicinal chemistry, with potential applications in drug discovery and development . Further studies could explore the biological activity of this compound and optimize its properties for potential therapeutic use.

properties

IUPAC Name

4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINSSJVSRWWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483833
Record name 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

CAS RN

59311-82-9
Record name 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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